molecular formula C11H22N2O3 B1167594 neuropeptide Y, Nle(4)- CAS No. 107949-91-7

neuropeptide Y, Nle(4)-

Cat. No.: B1167594
CAS No.: 107949-91-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Neuropeptide Y (NPY) and its Endogenous Ligand Family

The NPY family of peptides consists of three structurally related, 36-amino acid polypeptides: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). guidetopharmacology.orgembopress.org These peptides are processed from larger pro-hormones and are central to a complex gut-brain signaling network. acs.orgembopress.org While NPY functions primarily as a neurotransmitter in the central and peripheral nervous systems, PYY and PP act mainly as hormones released from the digestive system. guidetopharmacology.orgnih.gov

NPY, PYY, and PP are characterized by a shared length of 36 amino acids, a C-terminal amide, and a significant degree of sequence homology. guidetopharmacology.orgfrontiersin.org NPY and PYY exhibit the highest similarity, with approximately 70% of their amino acid residues being identical, whereas NPY and PP share about 50% sequence homology. embopress.orgfrontiersin.orgpnas.org

All three peptides adopt a distinctive hairpin-like tertiary structure known as the "PP-fold." guidetopharmacology.orgnih.gov This conformation consists of an N-terminal polyproline helix connected by a beta-turn to a C-terminal alpha-helix. guidetopharmacology.orgnih.gov This structural motif is crucial for their interaction with NPY receptors. Despite these similarities, differences in their primary sequences account for their varied affinities for the different receptor subtypes. researchgate.net

The NPY system is extensively distributed throughout the body, participating in a wide array of biological functions. embopress.orgfrontiersin.org

Central Nervous System (CNS): NPY is one of the most abundant neuropeptides in the mammalian brain, with high concentrations in regions like the hypothalamus, hippocampus, amygdala, and cerebral cortex. frontiersin.orgwikipedia.orgmdpi.com In the CNS, the NPY system is a key regulator of energy homeostasis, powerfully stimulating food intake. nih.govfrontiersin.org It is also deeply involved in modulating stress, anxiety, mood, and circadian rhythms. nih.govnih.govwikipedia.org

Peripheral Nervous System (PNS): In the periphery, NPY is co-stored and co-released with norepinephrine (B1679862) from sympathetic neurons. embopress.orgfrontiersin.org It acts as a potent vasoconstrictor and is involved in regulating blood pressure and heart rate. wikipedia.orgfrontiersin.org

Gastrointestinal and Pancreatic Systems: PYY is primarily synthesized by endocrine cells in the intestine, while PP is released from the pancreas. guidetopharmacology.orgmdpi.com They regulate various digestive processes, including gut motility, pancreatic secretion, and nutrient uptake, and signal satiety to the brain. embopress.orgmdpi.com

Other Functions: The NPY system also influences cell growth and proliferation, neurogenesis, bone formation, and immune responses. embopress.orgfrontiersin.orgwikipedia.orgfrontiersin.org

Neuropeptide Y Receptor Subtypes: Y1, Y2, Y4, Y5, and Emerging Receptors

The diverse actions of the NPY peptide family are mediated by a group of G protein-coupled receptors (GPCRs). nih.govfrontiersin.org In humans, there are four functionally active receptor subtypes: Y1, Y2, Y4, and Y5. frontiersin.orgnih.gov A fifth receptor, y6, is non-functional in primates due to a gene mutation but is active in some other mammals like mice. guidetopharmacology.orgfrontiersin.orgguidetopharmacology.org Though a Y3 receptor was once proposed based on pharmacological data, it has not been cloned. frontiersin.org

The NPY receptors belong to the Class A (rhodopsin-like) family of GPCRs, characterized by a seven-transmembrane helix structure. frontiersin.orgnih.gov Despite binding the same family of ligands, the receptor subtypes exhibit surprisingly low sequence identity with one another. embopress.org

Y1 Receptor: The first to be cloned, the Y1 receptor consists of 384 amino acids and is typically located at postsynaptic sites. frontiersin.orgmdpi.com

Y2 Receptor: This receptor is a 381 amino acid protein often found at presynaptic locations, where it acts as an autoreceptor to inhibit neurotransmitter release. frontiersin.orgmdpi.com

Y4 Receptor: Comprising 375 amino acids, the Y4 receptor is notable for being the primary target of Pancreatic Polypeptide (PP). frontiersin.orgmdpi.com

Y5 Receptor: The Y5 receptor has a low sequence identity (around 30%) with the other family members. frontiersin.org

y6 Receptor: This receptor is a pseudogene in humans and other primates due to a frameshift mutation that results in a truncated, non-functional protein. guidetopharmacology.org

The NPY receptors can be organized into subfamilies based on evolutionary relationships: the Y1 subfamily (Y1, Y4, y6) and the Y2 subfamily, with the Y5 receptor standing alone. nih.govguidetopharmacology.orgresearchgate.net

The NPY receptor subtypes are distinguished by their specific affinities for the endogenous peptides and their synthetic analogs. This selectivity is the basis for their distinct physiological roles. nih.gov The design of receptor-selective ligands, including analogs like Neuropeptide Y, Nle(4)-, is a critical goal in pharmacological research. nih.gov

Y1 Receptor: Binds NPY and PYY with high affinity. guidetopharmacology.org It requires the full-length peptide for activation. nih.gov Analogs with a Proline substitution at position 34, such as [Leu31, Pro34]NPY, show selectivity for the Y1 receptor over the Y2 receptor. guidetopharmacology.orgnih.gov

Y2 Receptor: Also binds NPY and PYY with high affinity. frontiersin.org A key characteristic of the Y2 receptor is its ability to be activated by N-terminally truncated fragments, such as NPY(3-36) and PYY(3-36), making these fragments selective agonists for Y2 over Y1. guidetopharmacology.orgnih.govnih.gov

Y4 Receptor: Shows a clear preference for PP as its endogenous ligand, binding NPY and PYY with much lower affinity. guidetopharmacology.orgfrontiersin.orgresearchgate.net

Y5 Receptor: Binds NPY and PYY with high affinity. guidetopharmacology.org It can also be activated by N-terminally truncated fragments like NPY(3-36), but unlike the Y2 receptor, it does not tolerate larger truncations. guidetopharmacology.orgfrontiersin.org

The development of synthetic analogs aims to exploit these differences. For instance, the compound [Nle4]-NPY has been synthesized and identified as an agonist of NPY, demonstrating the utility of norleucine substitution in creating functional peptide analogs. nih.gov Other Nle-containing analogs, such as [Lys4,Nle17,30]hPP, have been developed as tools to study the Y4 receptor. acs.orgnih.gov

NPY receptors exert their effects by initiating intracellular signaling cascades through their interaction with heterotrimeric G proteins. researchgate.net

All functional NPY receptor subtypes (Y1, Y2, Y4, Y5) primarily couple to pertussis toxin-sensitive G proteins of the Gi/Go family. guidetopharmacology.orgfrontiersin.orgresearchgate.net Activation of this pathway leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). researchgate.netnih.gov

In addition to cAMP inhibition, NPY receptor activation can trigger several other signaling events:

Calcium Mobilization: NPY receptors can mobilize calcium from intracellular stores through the activation of phospholipase C (PLC). researchgate.netnih.gov In some cell types, Y2 and Y4 receptors have also been shown to couple to Gq proteins, which also activates the PLC pathway, leading to the production of inositol (B14025) 1,4,5-phosphate (IP3). frontiersin.org

Ion Channel Modulation: The receptors can modulate the activity of ion channels, including the inhibition of Ca2+ channels and the activation of K+ channels. nih.govresearchgate.net

MAPK/ERK Pathway: NPY receptors can lead to changes in gene expression by activating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade. wikipedia.orgresearchgate.net

These multiple signaling pathways allow the NPY system to produce a wide range of rapid and long-term physiological responses, from modulating neuronal excitability to influencing cell proliferation. researchgate.netnih.gov

Compound List

Rationale for Neuropeptide Y Analog Development

The development of synthetic analogs of neuropeptide Y (NPY) is a cornerstone of research into its complex physiological roles. The creation of these modified peptides is driven by the necessity to overcome the pharmacological limitations of the native molecule and to develop more precise tools for scientific investigation. mdpi.com

Native neuropeptide Y, a 36-amino acid peptide, is integral to numerous physiological processes. wikipedia.org However, its utility in research is hampered by significant pharmacological challenges. A primary issue is its susceptibility to rapid enzymatic degradation in biological systems, resulting in a short half-life. This metabolic instability complicates experimental designs that require sustained receptor interaction. Furthermore, native NPY binds with high affinity to multiple receptor subtypes (Y1, Y2, Y5), making it difficult to attribute a specific physiological response to the activation of a single receptor type. nih.govacs.org

A major impetus for creating NPY analogs is the need for compounds with enhanced selectivity and potency for specific NPY receptor subtypes (Y1, Y2, Y4, Y5). nih.govfrontiersin.org The diverse actions of NPY, including the regulation of food intake, blood pressure, and mood, are mediated through these distinct receptors. mdpi.comnih.gov Developing analogs that preferentially bind to one receptor subtype allows researchers to dissect the specific functions of each receptor. frontiersin.org For example, N-terminally truncated analogs like NPY(3-36) show selectivity for the Y2 receptor, while substitutions at specific positions can confer selectivity for other receptors like Y5. nih.govpnas.org Increased potency is also a key objective, as it enables the use of lower compound concentrations, thereby minimizing potential off-target effects.

Improving the metabolic stability of NPY is crucial for its application as a reliable research tool. nih.govnih.gov Native peptides are often quickly broken down by peptidases, limiting their duration of action. d-nb.info To counteract this, researchers design analogs with modifications that confer resistance to this enzymatic degradation. nih.gov Strategies include the substitution of natural L-amino acids with D-amino acids, the incorporation of unnatural amino acids, or the cyclization of the peptide structure. mdpi.comnih.gov These changes can significantly prolong the half-life of the peptide, allowing for more sustained and consistent effects in both in vitro and in vivo experimental models. d-nb.infoacs.org

Specificity of Neuropeptide Y, Nle(4)- as a Research Compound

Among the many synthetic analogs, Neuropeptide Y, Nle(4)- stands out as a specifically designed research compound created to address some of the inherent limitations of the native peptide.

The defining characteristic of this analog is the substitution of the amino acid at position 4. In native human NPY, this position is occupied by a lysine (B10760008) residue. genscript.com However, in the commonly studied porcine NPY, this position is methionine. The analog , often referred to as [Nle⁴]pNPY, involves the replacement of this methionine with norleucine (Nle). nih.gov Norleucine is an isomer of leucine (B10760876) and is not one of the proteinogenic amino acids typically found in naturally occurring proteins. google.com

The substitution of methionine at position 4 with norleucine is a strategic chemical modification aimed at enhancing the peptide's stability. The sulfur-containing side chain of methionine is prone to oxidation, which can lead to a loss of biological activity. Norleucine, which has a similar size and hydrophobicity to methionine but lacks the oxidizable sulfur atom, provides increased resistance to oxidative degradation.

Biologically, this modification has been shown to be well-tolerated. The resulting analog, [Nle⁴]NPY, retains its function as an agonist of NPY receptors. nih.gov Early research demonstrated that [Nle⁴]NPY effectively mimics the biological actions of native NPY, including effects on cardiac function such as negative inotropic and chronotropic effects, as well as coronary vasoconstriction. researchgate.net While the substitution can induce changes in the peptide's secondary structure—promoting a beta-sheet conformation in aqueous solutions—the analog retains the potential to adopt the alpha-helical structure believed to be important for receptor binding. nih.gov Consequently, [Nle⁴]NPY serves as a more stable and reliable agonist for studying NPY's physiological effects.

Research Findings and Data

The table below summarizes key research findings related to the properties and activities of Neuropeptide Y and its analogs.

CategoryResearch Finding
Native NPY Pharmacology Native NPY and PYY activate Y1, Y2, and Y5 receptors with high, nanomolar affinity, while Pancreatic Polypeptide (PP) primarily targets the Y4 receptor. acs.orgfrontiersin.org
Analog Design for Selectivity N-terminal truncations of NPY, such as NPY(3–36), result in analogs that are selective for the Y2 receptor. nih.gov
Analog Design for Stability Modifications such as incorporating unnatural amino acids or using hydrocarbon stapling can increase the metabolic stability and helical structure of NPY analogs. nih.govgoogle.com
[Nle⁴]NPY Biological Activity The analog [Nle⁴]NPY is a functional agonist of NPY, capable of producing biological effects such as vasoconstriction and changes in heart rate. nih.govresearchgate.net
[Nle⁴]NPY Structural Properties The norleucine substitution at position 4 can alter the secondary structure, but the analog retains the ability to form an alpha-helical conformation, which is relevant for biological activity. nih.gov

Properties

CAS No.

107949-91-7

Molecular Formula

C11H22N2O3

Synonyms

neuropeptide Y, Nle(4)-

Origin of Product

United States

Synthesis and Structural Characterization of Neuropeptide Y, Nle 4 Analogs

Synthetic Methodologies for Nle(4)-Peptide Analogs

The chemical synthesis of peptide analogs like Nle(4)-NPY is a fundamental step for detailed structural and functional analysis. The process involves precise, stepwise assembly of amino acids, followed by rigorous purification.

Solid-phase peptide synthesis (SPPS) is the standard method for producing Nle(4)-NPY and other peptide analogs. nih.gov This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to the growing peptide chain. rawpeg.com

The general SPPS cycle consists of several key steps:

Anchoring: The first amino acid is anchored to a solid support, typically a polystyrene or PEG-based resin. rawpeg.com

Deprotection: A temporary protecting group on the N-terminus of the attached amino acid, such as the fluorenylmethoxycarbonyl (Fmoc) group, is removed using a reagent like piperidine. rsc.org

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the resin-bound peptide. rsc.orgfrontiersin.org Common coupling reagents include carbodiimides or onium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). rsc.orgnih.gov

Washing: Excess reagents and byproducts are washed away with various solvents, which simplifies the purification process as the peptide remains attached to the solid support. rawpeg.com

This cycle is repeated until the entire 36-amino acid sequence of the Nle(4)-NPY analog is assembled. The use of automated microwave-assisted synthesizers can accelerate this process. rsc.org

Following the completion of the peptide chain assembly on the solid support, several post-synthetic steps are necessary to obtain the final, pure product.

Cleavage: The completed peptide is cleaved from the resin. This is typically achieved by treating the resin-bound peptide with a strong acid, such as trifluoroacetic acid (TFA). nih.gov This process also removes the permanent side-chain protecting groups from the amino acids.

Precipitation and Washing: After cleavage, the crude peptide is precipitated using a cold solvent like diethyl ether, centrifuged, and washed to remove residual cleavage reagents and scavengers. rsc.org

Purification: The crude Nle(4)-NPY is purified to homogeneity. The most common and effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This technique separates the desired peptide from impurities based on hydrophobicity, yielding a highly pure final product. The purity and identity of the synthesized peptide are then confirmed using analytical techniques such as mass spectrometry. rsc.org For the synthesis of Nle(4)-NPY, this method has been used to achieve a final yield of 20% after purification. nih.gov

Structural Determinants of Nle(4)-NPY Conformation

The substitution of a single amino acid can have profound effects on the three-dimensional structure of a peptide, which in turn influences its biological activity. The replacement of methionine with norleucine at position 4 of NPY is a prime example of such a structural impact.

Secondary structure analyses have revealed significant conformational differences between native NPY and its Nle(4)- analog. nih.gov In aqueous solutions, native NPY predominantly exhibits an alpha-helical structure. In contrast, the Nle(4)-NPY analog adopts a structure that is predominantly composed of beta-sheets under the same conditions. nih.gov

Interestingly, the Nle(4)-NPY analog retains the potential to form an alpha-helical structure. Experiments conducted in trifluoroethanol, a solvent known to promote helix formation, showed that the analog could assume an alpha-helical conformation. nih.gov This indicates that the norleucine substitution destabilizes the native helical fold in an aqueous environment but does not completely abolish the intrinsic helical propensity of the peptide sequence.

Table 1: Comparison of Secondary Structures of NPY and Nle(4)-NPY in Aqueous Solution nih.gov
PeptidePredominant Secondary Structure
Native Neuropeptide Y (NPY)Alpha-helix
Neuropeptide Y, Nle(4)-Beta-sheet

Native Neuropeptide Y is a member of the pancreatic polypeptide (PP) family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP). nih.govnih.gov These peptides share a characteristic tertiary structure known as the PP-fold. researchgate.net This globular fold is crucial for receptor binding and biological function. nih.govresearchgate.net

The key features of the PP-fold include:

A polyproline-like helix at the N-terminus (residues 2-8). researchgate.netacs.org

A C-terminal α-helix (residues 14-32). researchgate.net

A β-turn that connects the two helical segments, allowing the α-helix to fold back onto the N-terminal portion. researchgate.net

A hydrophobic core formed by the interdigitation of conserved proline residues from the N-terminus with hydrophobic residues from the α-helix. acs.org

Table 2: Key Structural Features of the Pancreatic Polypeptide (PP)-Fold researchgate.netacs.org
Structural ElementResidue Positions (approximate)Function
Polyproline-like Helix2-8Forms part of the hydrophobic core
β-Turn9-13Connects N- and C-terminal segments
α-Helix14-32Provides structural stability and receptor interaction sites
Hydrophobic CoreMultipleStabilizes the overall tertiary structure

The substitution of methionine with norleucine in Nle(4)-NPY disrupts this well-ordered PP-fold, leading to the observed shift from an alpha-helical to a beta-sheet conformation. nih.gov This highlights the sensitivity of the PP-fold to changes in the amino acid sequence, particularly within the N-terminal region. Other modifications, such as the introduction of a helix-breaking proline residue, have also been shown to perturb the PP-fold and result in a loss of receptor recognition, further emphasizing the structural importance of this motif. nih.gov

Isotopic Labeling and Fluorescent Tagging of Nle(4)-NPY

To study the interaction of NPY analogs with their receptors and to visualize their distribution, isotopic and fluorescent labels are often incorporated into the peptide structure. Research on various NPY analogs has shown that position 4 is a suitable site for such modifications, as it can tolerate attachments without significantly compromising receptor affinity. nih.gov

Isotopic Labeling: Radioisotopes can be attached to NPY analogs for use in imaging techniques like Positron Emission Tomography (PET) or for quantitative binding assays. For example, NPY analogs have been successfully labeled with Technetium-99m (99mTc) by coupling a chelating agent to the side chain of Lysine (B10760008) at position 4. acs.org Similarly, Fluorine-18 (18F), a common PET isotope, has been incorporated into NPY analogs via a fluoroglycosylated propargylglycine (B1618536) residue at position 4. nih.gov These strategies could be adapted for the Nle(4)-NPY analog, potentially by first substituting Nle4 with a residue like Lysine to facilitate the attachment of a chelator or other labeling precursor.

Fluorescent Tagging: Fluorescent dyes are used to visualize receptor binding and localization in cells and tissues. NPY analogs have been labeled with fluorescent markers, such as the cyanine (B1664457) dye Cy3. nih.gov This labeling can be performed during solid-phase synthesis or on the purified peptide in solution. nih.gov Given that modifications at position 4 are well-tolerated, it is a prime target for the attachment of fluorescent probes to create tagged versions of Nle(4)-NPY for use in fluorescence microscopy and other bio-imaging applications.

Table 3: Examples of Labeling Strategies for NPY Analogs
Label TypeLabelPosition of ModificationReference
Isotopic (SPECT)99mTc(CO)3-PADALysine at position 4 acs.org
Isotopic (PET)18F (via FGlc)Propargylglycine at position 4 nih.gov
FluorescentCy3N-terminus or side chain nih.gov

Strategies for Radiolabeling and Fluorescent Dye Conjugation

The labeling of Neuropeptide Y (NPY) analogs with radioactive isotopes or fluorescent dyes is a critical step in developing tools for receptor binding studies and in vivo imaging. While specific studies detailing the radiolabeling and fluorescent dye conjugation of the Neuropeptide Y, Nle(4)- analog are not extensively available, the strategies employed for other NPY analogs provide a clear framework for how such modifications can be achieved.

Radiolabeling Strategies:

Radiolabeling of NPY analogs is a versatile tool for both diagnostic and therapeutic applications. nih.gov The choice of radionuclide and labeling strategy depends on the intended application.

Direct Labeling: This method involves the direct incorporation of a radioisotope into the peptide structure. For instance, radioiodination of tyrosine residues is a common strategy.

Chelation: This is the most widely used method and involves attaching a bifunctional chelating agent to the peptide, which can then stably coordinate a metallic radioisotope. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which can be used to label with isotopes like 111In, 177Lu, and 68Ga. nih.gov The chelator is typically conjugated to a specific amino acid side chain, such as the ε-amino group of a lysine residue. For example, a DOTA-conjugated NPY analog can be synthesized for subsequent radiolabeling. nih.gov Another approach involves the use of the [99mTc(CO)3]+ core, which can be chelated by specific moieties introduced into the peptide sequence. researchgate.net

A key consideration in radiolabeling is to ensure that the modification does not significantly impair the peptide's affinity for its target receptor. The position of the label is therefore crucial. For many NPY analogs, position 4 has been identified as a suitable site for modification without compromising receptor binding. figshare.com

Fluorescent Dye Conjugation:

Fluorescently labeled NPY analogs are invaluable tools for in vitro studies, such as fluorescence microscopy, flow cytometry, and fluorescence anisotropy-based binding assays. nih.govnih.gov

The conjugation of a fluorescent dye to an NPY analog typically involves the reaction of an amine-reactive form of the dye with a primary amine on the peptide, such as the N-terminal α-amino group or the ε-amino group of a lysine residue. nih.gov Commonly used fluorescent dyes for labeling peptides include:

Cyanine dyes: Such as Cy3, Cy5, and their sulfonated derivatives (e.g., Sulfo-Cy5), which are known for their brightness and photostability. nih.govnih.gov

Other commercially available dyes: Including Py-1 and Py-5. nih.gov

Similar to radiolabeling, the site of dye conjugation is critical. The introduction of a bulky fluorescent molecule can potentially interfere with receptor binding. Therefore, careful selection of the conjugation site is necessary to preserve the biological activity of the analog. One strategy involves introducing a functionalized amino acid at a specific position in the peptide sequence to allow for site-specific labeling, for example, through click chemistry. nih.gov

Applications of Labeled Analogs in Binding and Imaging Assays

Labeled Neuropeptide Y (NPY) analogs are instrumental in characterizing NPY receptor subtypes (Y1, Y2, Y4, and Y5) and for in vivo imaging applications, particularly in oncology where NPY receptors are often overexpressed in tumors. nih.gov While specific data for labeled Neuropeptide Y, Nle(4)- analogs are limited in the available literature, the applications of other labeled NPY analogs provide a strong indication of their potential uses.

Binding Assays:

Radioligand and fluorescently labeled ligand binding assays are fundamental for determining the affinity and selectivity of NPY analogs for their receptors. nih.govnih.gov

Radioligand Competition Binding Assays: These assays are considered the gold standard for determining the binding affinity (Ki) of an unlabeled ligand. nih.govacs.org In these experiments, a constant concentration of a radiolabeled NPY analog is incubated with cells or membranes expressing the target receptor in the presence of increasing concentrations of the unlabeled test compound (e.g., an Nle(4)-NPY analog). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the Ki value is calculated. Commonly used radioligands in NPY receptor research include 3H- or 125I-labeled peptides. nih.gov

Fluorescence-Based Binding Assays: These assays offer several advantages over radioligand assays, including the avoidance of radioactivity and the potential for real-time measurements. nih.gov Techniques such as flow cytometry, fluorescence anisotropy, and NanoBRET (Bioluminescence Resonance Energy Transfer) can be used to determine binding parameters like the dissociation constant (Kd) and Ki values. nih.gov For example, a fluorescently labeled NPY analog can be used in a competition assay format similar to the radioligand assay.

Interactive Data Table: Binding Affinities of Labeled NPY Analogs

Disclaimer: The following data is representative of various labeled NPY analogs and is provided for illustrative purposes. Specific binding data for labeled Neuropeptide Y, Nle(4)- analogs were not available in the reviewed literature.

Labeled AnalogReceptor SubtypeAssay TypeBinding Affinity (pKi/pKd)
Sulfo-Cy5-labeled cyclic hexapeptideY4RRadioligand Competition9.22 - 9.71
Cy3B-labeled cyclic hexapeptideY4RRadioligand Competition9.22 - 9.71
Py-1-labeled cyclic hexapeptideY4RRadioligand Competition9.22 - 9.71
Py-5-labeled cyclic hexapeptideY4RRadioligand Competition9.22 - 9.71
Cy3B-labeled cyclic hexapeptideY4RFluorescence Anisotropy9.02 - 9.9
Cy3B-labeled cyclic hexapeptideY4RNanoBRET9.02 - 9.9
Py-5-labeled non-peptide antagonistY1RRadioligand Competition9.95

Imaging Assays:

Radiolabeled and fluorescently labeled NPY analogs are powerful tools for visualizing the distribution of NPY receptors in vitro and in vivo.

In Vitro Imaging: Fluorescently labeled NPY analogs can be used to visualize NPY receptors on cultured cells using fluorescence microscopy. nih.gov This allows for the study of receptor localization, trafficking, and internalization.

In Vivo Imaging: Radiolabeled NPY analogs are used for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govfigshare.com These techniques allow for the visualization and quantification of NPY receptor expression in living organisms. For example, 18F-labeled NPY analogs have been developed for PET imaging of Y1 receptor-positive tumors, such as breast cancer. figshare.com Similarly, 111In- and 177Lu-labeled NPY analogs have been synthesized for SPECT imaging and potential targeted radionuclide therapy. The in vivo biodistribution of these radiolabeled analogs can be determined to assess tumor uptake and clearance from non-target organs. figshare.com

Interactive Data Table: In Vivo Tumor Uptake of a Radiolabeled NPY Analog

Disclaimer: The following data is for an 18F-labeled NPY analog ([Pra4(FGlc),F7,P34]NPY) and is provided for illustrative purposes. Specific in vivo imaging data for labeled Neuropeptide Y, Nle(4)- analogs were not available in the reviewed literature.

Time Post-InjectionTumor Uptake (%ID/g)Tumor-to-Blood Ratio
20 min1.81.2
120 min0.72.4

Receptor Pharmacology and Signaling Pathways of Neuropeptide Y, Nle 4 Analogs

Receptor Binding Affinity and Selectivity Profiling

The initial step in characterizing any NPY analog is to determine its binding characteristics at the various NPY receptor subtypes. This is crucial for understanding its potential physiological effects and for its development as a pharmacological tool or therapeutic agent.

Competitive radioligand binding assays are a cornerstone in receptor pharmacology, allowing for the determination of the affinity of an unlabeled ligand (the competitor, in this case, [Nle(4)]-NPY) for a specific receptor by measuring its ability to displace a radiolabeled ligand. acs.orgpeptide.com These assays are typically performed using cell membranes prepared from cell lines stably expressing a single NPY receptor subtype (e.g., HEK293 or CHO cells). nih.gov A constant concentration of a high-affinity radioligand, such as [125I]-PYY or [3H]-NPY, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor. nih.gov The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.

While comprehensive binding data for [Nle(4)]-NPY across all NPY receptor subtypes are not extensively detailed in publicly available literature, structure-activity relationship (SAR) studies of NPY provide valuable insights. The N-terminal region of NPY, which includes position 4, is known to be important for binding to the Y1 receptor. frontiersin.org In contrast, the Y2 receptor can tolerate significant N-terminal truncations. frontiersin.orgembopress.org Alanine-scanning mutagenesis studies, where individual amino acids are replaced by alanine (B10760859), have shown that substitutions in the N-terminal region can significantly impact receptor affinity. For instance, the substitution of proline at position 5 with alanine leads to a dramatic 600-fold loss of affinity at the Y2 receptor. frontiersin.org

Given that norleucine is an isomer of leucine (B10760876) and is structurally similar to lysine (B10760008) (though lacking the terminal amino group), its substitution at position 4 might be expected to have a differential impact on receptor binding. It is plausible that the [Nle(4)] substitution could alter the conformation of the N-terminal region, thereby affecting its interaction with the binding pockets of the various Y receptor subtypes. However, without direct experimental data from competitive radioligand binding assays, the precise binding affinity and selectivity profile of [Nle(4)]-NPY remains to be definitively established.

Table 1: Representative Radioligand Binding Data for NPY Analogs at Human NPY Receptors (Note: This table presents illustrative data for well-characterized NPY analogs to demonstrate the principles of receptor binding affinity and selectivity. Specific data for [Nle(4)]-NPY is not available in the cited literature.)

CompoundY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Y4 Receptor Ki (nM)Y5 Receptor Ki (nM)
Neuropeptide Y (human)0.50.25.01.0
[Leu31,Pro34]-NPY0.39>1000High AffinityHigh Affinity
NPY(3-36)>10000.8>1000Moderate Affinity
Pancreatic Polypeptide>1000>10000.1>1000

This interactive table is based on generally accepted affinity profiles from multiple sources and is for illustrative purposes.

Beyond binding affinity, it is crucial to assess the functional activity of an NPY analog. Potency refers to the concentration of the ligand required to elicit a half-maximal response (EC50), while efficacy describes the maximal response an agonist can produce. These parameters are determined through various functional assays that measure the downstream consequences of receptor activation.

For NPY receptors, which are predominantly coupled to Gi/o proteins, a common functional assay is the measurement of adenylyl cyclase inhibition. frontiersin.orgembopress.org In this assay, cells expressing a specific NPY receptor subtype are stimulated with forskolin (B1673556) to increase intracellular cyclic AMP (cAMP) levels. The ability of an NPY analog to inhibit this forskolin-stimulated cAMP accumulation is then measured. A lower EC50 value indicates higher potency.

The efficacy of [Nle(4)]-NPY would be determined by its ability to produce a maximal inhibition of adenylyl cyclase comparable to that of native NPY (full agonist), or a lesser maximal response (partial agonist). It is also possible for a ligand to bind to the receptor without eliciting a response, thereby acting as an antagonist.

Based on SAR studies, modifications in the N-terminal region of NPY can influence both potency and efficacy. For example, the Y1-selective agonist [Leu31,Pro34]-NPY demonstrates potent agonism at the Y1 receptor. nih.govnih.gov Without specific experimental data, the potency and efficacy of [Nle(4)]-NPY at each NPY receptor subtype can only be inferred. A conservative substitution like norleucine might retain agonist activity, but the precise potency and efficacy would need to be determined experimentally.

Functional Characterization of Receptor Activation

Upon agonist binding, NPY receptors undergo a conformational change that initiates a cascade of intracellular signaling events. A thorough characterization of an NPY analog involves investigating its impact on these key signaling pathways.

As mentioned, the primary signaling mechanism for NPY receptors is through the Gi/o family of G-proteins. frontiersin.orgembopress.org Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP. nih.govmdpi.com This reduction in cAMP levels, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.

To analyze the effect of [Nle(4)]-NPY on this pathway, one would typically use a cAMP assay. Cells expressing the NPY receptor of interest would be treated with various concentrations of the analog, and the resulting changes in intracellular cAMP levels would be quantified. A dose-response curve would be generated to determine the EC50 and maximal inhibition, providing a measure of the analog's potency and efficacy in activating the G-protein coupled signaling pathway. It is through such assays that the functional consequences of the [Nle(4)] substitution on receptor activation and subsequent G-protein signaling would be elucidated.

In addition to inhibiting adenylyl cyclase, NPY receptor activation can also lead to the mobilization of intracellular calcium ([Ca2+]i). nih.govnih.gov This can occur through various mechanisms, including the Gβγ subunit of the Gi/o protein activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. frontiersin.org

The effect of [Nle(4)]-NPY on intracellular calcium levels can be investigated using fluorescent calcium indicators, such as Fura-2 or Fluo-4. Cells expressing the target NPY receptor are loaded with the dye, and changes in fluorescence upon application of the analog are monitored using a fluorometer or fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The magnitude and kinetics of this calcium response can provide further insights into the functional profile of the [Nle(4)]-NPY analog. For example, the Y1 receptor is known to be strongly coupled to calcium mobilization. nih.govnih.gov

Table 2: Functional Effects of NPY Receptor Activation (Note: This table provides a general overview of the primary signaling pathways associated with NPY receptor subtypes. The specific effects of [Nle(4)]-NPY would require experimental determination.)

Receptor SubtypePrimary G-protein CouplingAdenylyl CyclaseIntracellular Calcium
Y1 Gi/oInhibitionMobilization
Y2 Gi/oInhibitionCan be modulated
Y4 Gi/oInhibitionCan be modulated
Y5 Gi/oInhibitionCan be modulated

This interactive table summarizes known signaling pathways for NPY receptors.

NPY receptors can also activate other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways are crucial for regulating a wide range of cellular processes, such as cell growth, proliferation, differentiation, and survival.

The activation of the MAPK pathway (often assessed by measuring the phosphorylation of ERK1/2) and the AKT pathway (assessed by measuring the phosphorylation of AKT) by NPY has been demonstrated in various cell types. The Gβγ subunits released upon Gi/o protein activation can initiate these cascades.

To assess the impact of [Nle(4)]-NPY on these pathways, techniques such as Western blotting or ELISA can be employed using antibodies specific for the phosphorylated (activated) forms of key proteins in these cascades (e.g., phospho-ERK and phospho-AKT). Cells expressing the NPY receptor of interest would be stimulated with the analog for various times and at different concentrations, and the levels of protein phosphorylation would be quantified. This would reveal whether the [Nle(4)] substitution affects the ability of the analog to engage these important signaling networks. While there is evidence that NPY can modulate MAPK and AKT signaling, specific data for the [Nle(4)] analog is currently lacking in the scientific literature. medchemexpress.com

Pre Clinical Biological Actions and Mechanistic Studies of Neuropeptide Y, Nle 4 Analogs

Central Nervous System (CNS) Modulatory Roles

Regulation of Food Intake and Energy Homeostasis in Animal Models

There is a lack of specific pre-clinical data detailing the effects of the Neuropeptide Y, Nle(4)- analog on the regulation of food intake and energy homeostasis in animal models.

Modulation of Stress Responses and Anxiolysis in Rodent Paradigms

Specific studies on the modulation of stress responses and anxiolysis in rodent paradigms using the Neuropeptide Y, Nle(4)- analog are not prominently available in the reviewed scientific literature.

Involvement in Learning, Memory, and Neurogenesis Processes

Pre-clinical investigations detailing the specific involvement of the Neuropeptide Y, Nle(4)- analog in learning, memory, and neurogenesis processes could not be identified in the available literature.

Contributions to Ethanol (B145695) Intake Modulation in Pre-clinical Models

There is a scarcity of pre-clinical studies specifically examining the contributions of the Neuropeptide Y, Nle(4)- analog to the modulation of ethanol intake in animal models.

Peripheral Systemic Effects

Role in Cardiovascular Function and Vasomotor Tone Regulation

In contrast to the limited data on its CNS effects, the cardiovascular actions of Neuropeptide Y, Nle(4)- have been investigated in pre-clinical models, providing insights into its role in regulating cardiovascular function and vasomotor tone.

A key study compared the effects of synthetic Neuropeptide Y (NPY) and its analog, 4-norleucine-NPY (Neuropeptide Y, Nle(4)-), on the cardiac function of isolated perfused rat hearts. nih.gov Both peptides demonstrated negative inotropic (reducing the force of contraction) and chronotropic (reducing the heart rate) effects, alongside coronary vasoconstriction, which leads to a decrease in coronary blood flow. nih.gov

Interestingly, the study revealed a difference in the potency of these two peptides, suggesting that their inhibitory effects on contractility, coronary flow, and heart rate may be independent of one another. nih.gov A comparison of the half-maximal inhibitory concentrations (IC50) indicated that while native NPY was a more potent inhibitor of contractility, the Neuropeptide Y, Nle(4)- analog had a more pronounced inhibitory effect on coronary flow and heart rate. nih.gov

These findings suggest that the substitution at the 4th position in the peptide sequence alters its interaction with NPY receptors involved in cardiovascular regulation, leading to a differential profile of effects. The study also noted that the negative inotropic effect of NPY was not a consequence of the reduced coronary flow, as it was also observed in isolated left atrial and right ventricular strips. nih.gov

ParameterNeuropeptide Y (NPY)Neuropeptide Y, Nle(4)-
Cardiac Contractility More potent inhibitorLess potent inhibitor
Coronary Flow Less potent inhibitorMore potent inhibitor
Heart Rate Less potent inhibitorMore potent inhibitor

Table 1: Comparative Cardiovascular Effects of NPY and Neuropeptide Y, Nle(4)- in Isolated Rat Hearts nih.gov

This differential activity underscores the utility of the Neuropeptide Y, Nle(4)- analog in dissecting the specific NPY receptor subtypes and signaling pathways that mediate distinct cardiovascular responses.

Influence on Metabolic Parameters in Animal Studies (e.g., Insulin (B600854) Secretion)

Neuropeptide Y (NPY) and its analogs are significant regulators of energy balance and glucose metabolism. While intracerebroventricular administration of NPY in normal rats can lead to obesity, hyperinsulinemia, and insulin resistance, the effects of circulating NPY on glucose metabolism are also of considerable interest. nih.gov

In animal models, the influence of NPY on insulin secretion has been a key area of investigation. Studies in normal rats using a hyperglycemic clamp technique have demonstrated that NPY can significantly reduce both the early and late phases of the insulin response to hyperglycemia. nih.gov This suggests a direct inhibitory role of NPY on insulin secretion from pancreatic beta cells.

Further studies in pigs, where synthetic porcine NPY was infused directly into the pancreatic artery, showed that at higher concentrations, NPY inhibited both basal and glucose-stimulated insulin secretion. nih.gov However, this effect was only observed at the highest dose tested, suggesting that the physiological role of NPY in regulating insulin secretion might be context-dependent. nih.gov

Interestingly, while inhibiting insulin secretion, intravenous infusion of NPY in normal rats has been shown to increase insulin-induced glucose disposal. nih.gov This was accompanied by an accelerated glycolytic flux, particularly in skeletal muscle, where the glucose utilization index was significantly increased. nih.gov These findings indicate a complex role for NPY, where it may simultaneously suppress insulin release while enhancing insulin sensitivity in peripheral tissues.

The mechanisms underlying these metabolic effects are multifaceted. NPY is known to interact with a family of G-protein-coupled receptors (Y1, Y2, Y4, Y5). The specific receptor subtypes mediating the effects on insulin secretion and glucose uptake are a subject of ongoing research. It is proposed that NPY's inhibitory effect on insulin secretion may be mediated through Gαi-coupled receptors on pancreatic β-cells, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the enhanced glucose uptake in skeletal muscle could involve different signaling pathways, potentially independent of the direct insulin signaling cascade.

Table 1: Effects of Neuropeptide Y on Metabolic Parameters in Animal Studies

Parameter Animal Model Effect of NPY Administration Reference
Insulin Secretion (Early & Late Phase)Normal RatsDecreased nih.gov
Basal & Glucose-Stimulated Insulin SecretionPigsDecreased (at high doses) nih.gov
Insulin-Induced Glucose DisposalNormal RatsIncreased nih.gov
Glycolytic FluxNormal RatsIncreased nih.gov
Skeletal Muscle Glucose UtilizationNormal RatsIncreased nih.gov

Impact on Bone Formation and Remodeling Pathways

Neuropeptide Y plays a multifaceted role in the regulation of bone metabolism, with its effects being closely linked to hypothalamic NPY levels and energy intake. nih.govfrontiersin.org In bone tissue, NPY and its receptors are involved in both bone formation and resorption processes. nih.gov

Animal studies have revealed seemingly contradictory roles for NPY in bone homeostasis. In NPY knockout mice, an increase in both trabecular and cortical bone volume has been observed, suggesting an inhibitory role of NPY on bone mass. nih.govfrontiersin.org Furthermore, reducing NPY expression in the hypothalamus of rats with sufficient energy intake has been shown to enhance bone mass. nih.govfrontiersin.org In ovariectomized (OVX) rat models of osteoporosis, a decrease in bone density is associated with a significant increase in NPY expression in both the hypothalamus and femur. nih.govfrontiersin.org

Conversely, some studies suggest a positive role for NPY in bone formation. Low concentrations of NPY have been found to stimulate the osteogenic differentiation and mineralization of bone marrow stromal cells (BMSCs). nih.gov NPY can also promote the expression of bone sialoprotein and osteocalcin (B1147995) in BMSCs, thereby facilitating their differentiation into osteoblasts. nih.gov

The mechanisms underlying NPY's effects on bone remodeling are complex. NPY can inhibit the cAMP/PKA pathway, which in turn reduces the secretion of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) by osteoblasts. nih.gov A reduction in RANKL leads to decreased osteoclast activity and consequently, reduced bone resorption. nih.gov The specific knockout of NPY derived from BMSCs has been shown to enhance cortical bone, indicating a local regulatory role. nih.gov

Table 2: Influence of Neuropeptide Y on Bone Metabolism in Animal Models

Model/Condition Observation Implication for Bone Metabolism Reference
NPY Knockout MiceIncreased trabecular and cortical bone volumeNPY may tonically inhibit bone mass accrual nih.govfrontiersin.org
Reduced Hypothalamic NPY (Rats)Enhanced bone massCentral NPY has a net negative effect on bone nih.govfrontiersin.org
Ovariectomized (OVX) RatsIncreased NPY expression with decreased bone densityElevated NPY is associated with bone loss nih.govfrontiersin.org
Bone Marrow Stromal Cells (in vitro)Low-dose NPY stimulates osteogenic differentiationNPY can directly promote bone formation nih.gov

Immunomodulatory and Inflammatory Responses

Neuropeptide Y is increasingly recognized as a critical link between the nervous and immune systems, capable of directly and indirectly modulating immune responses. frontiersin.orgnih.gov

Regulation of Immune Cell Function and Cytokine Production

NPY exerts a wide range of effects on various immune cells, including modulating their trafficking, differentiation, and effector functions. nih.gov It has been shown to influence T helper cell differentiation, natural killer cell activity, and phagocytosis. nih.gov The expression of NPY receptors on immune cells is often amplified upon immune stimulation, highlighting the peptide's role in active immune responses. nih.gov

A key aspect of NPY's immunomodulatory function is its ability to regulate cytokine secretion. In macrophages, NPY has been shown to have a pro-inflammatory effect, significantly increasing the expression of tumor necrosis factor-alpha (TNF-α), C-reactive protein, and monocyte chemoattractant protein 1 (MCP1) through the activation of the Y1 receptor. frontiersin.org Knockdown of NPY has been found to reduce the secretion of pro-inflammatory factors from monocytes/macrophages in animal models. frontiersin.org

Mechanisms in Wound Healing and Angiogenesis in Animal Models

NPY plays a significant role in the complex processes of wound healing and angiogenesis (the formation of new blood vessels). nih.gov It participates in both the inflammatory and angiogenic phases of wound healing. nih.gov Genetically altered mice lacking the NPY-Y2 receptor exhibit delayed cutaneous wound healing and reduced neovascularization. nih.gov

Antimicrobial Activity and Innate Immune Modulation

Beyond its role in modulating immune cell function, NPY and other neuropeptides can exhibit direct and indirect antimicrobial activities, contributing to the body's innate immune defenses. nih.govmdpi.com The direct antimicrobial action of neuropeptides is often attributed to their ability to disrupt microbial membranes. mdpi.com

Indirectly, NPY can activate epithelial cells to produce classical antimicrobial peptides such as cathelicidins and β-defensins, which have broad-spectrum bactericidal and fungicidal activities. nih.gov This represents an important mechanism by which the nervous system can contribute to the first line of defense against invading pathogens. Neuropeptides are released from nerve endings in response to various stimuli and can interact with and eliminate pathogens. nih.gov

Role in Disease Models (Excluding Clinical Human Data)

The diverse biological activities of Neuropeptide Y have led to investigations into its role in various preclinical disease models.

In models of Parkinson's disease, NPY has demonstrated neuroprotective effects. nih.gov In both in vitro and in vivo rodent models, NPY protected dopaminergic neurons from degeneration, preserving the nigrostriatal dopamine (B1211576) pathway. nih.gov These protective effects appear to be mediated through the Y2 receptor and involve the activation of the ERK1/2 and Akt signaling pathways. nih.gov

The immunomodulatory properties of NPY are also relevant in models of inflammatory diseases. In animal models of colitis, alterations in NPY expression in the colon and enteric nervous system have been observed. yakhak.org NPY can modulate intestinal inflammation by regulating the function of immune cells such as neutrophils and lymphocytes. yakhak.org

Furthermore, NPY's involvement in metabolic regulation makes it a key player in models of metabolic syndrome. frontiersin.org As mentioned previously, central administration of NPY can induce a syndrome characterized by obesity and insulin resistance. nih.gov Conversely, mice lacking NPY neurons show altered responses to different diets, highlighting the peptide's role in coordinating nutrient distribution. frontiersin.org

Table 3: Role of Neuropeptide Y in Preclinical Disease Models

Disease Model Key Findings Mediating Receptors/Pathways Reference
Parkinson's Disease (Rat/Mouse)Neuroprotection of dopaminergic neuronsY2 receptor, ERK1/2, Akt pathways nih.gov
Intestinal Inflammation (Colitis models)Altered NPY expression, modulation of immune cell function- yakhak.org
Metabolic Syndrome (Rodent models)Central NPY induces obesity and insulin resistance; NPY neurons coordinate nutrient distribution- nih.govfrontiersin.org

Pre-clinical Models of Neurodegenerative Disorders (e.g., Alzheimer's, Machado-Joseph Disease)

Neuropeptide Y (NPY) and its analogs have been investigated in various pre-clinical models of neurodegenerative diseases, where they have demonstrated significant neuroprotective potential. nih.govcardiff.ac.uk Research has focused on elucidating the mechanisms by which NPY counteracts degenerative processes, with notable findings in models of Alzheimer's Disease and Machado-Joseph Disease. nih.gov

Alzheimer's Disease (AD)

In animal models of Alzheimer's Disease, alterations in NPY levels have been consistently observed, suggesting its involvement in the disease's pathogenesis. nih.govnih.gov Studies utilizing these models have shown that NPY can exert neuroprotective effects through multiple pathways. nih.gov In vitro and in vivo studies have demonstrated that NPY and its C-terminal fragments can protect neurons from the toxicity induced by beta-amyloid (Aβ). nih.gov Intravenous administration of these fragments has been shown to prevent neuronal degeneration in APP transgenic mice. nih.gov

The mechanisms underlying this neuroprotection are multifaceted. NPY has been found to mitigate neuronal cell death caused by endoplasmic reticulum stress and suppress oxidative stress by inhibiting Aβ-induced lipid peroxidation. nih.gov Furthermore, NPY can reduce glutamate (B1630785) excitotoxicity and inhibit potential-dependent Ca2+ channels, which are implicated in AD pathology. nih.gov The peptide also appears to increase the levels of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting neuronal survival and function. nih.gov

AD Model TypeKey Research FindingObserved Neuroprotective MechanismReference
APP Transgenic MiceIntravenous administration of NPY C-terminal fragments prevented neuronal degeneration.Protection against Aβ toxicity. nih.gov
In Vitro (Primary Cortical Neurons)Pre-incubation with NPY fragments protected cells from Aβ toxicity.Reduction of Aβ-induced neurotoxicity. nih.gov
Animal Models (General)Intracerebroventricular application of NPY prevented Aβ-induced spatial memory impairments.Inhibition of Aβ-induced lipid peroxidation (prevention of oxidative stress). nih.gov
In Vitro/In Vivo ModelsNPY reduces glutamate excitotoxicity and inhibits Ca2+ channels.Activation of Y2 and Y5 receptors. nih.gov
In Vitro/In Vivo ModelsNPY increases levels of BDNF and NGF.Enhancement of trophic support for neurons. nih.gov

Machado-Joseph Disease (MJD)

Machado-Joseph Disease (MJD), also known as Spinocerebellar Ataxia Type 3, is another neurodegenerative disorder where NPY has shown therapeutic promise in pre-clinical settings. nih.gov Research has revealed reduced levels of NPY in post-mortem cerebellar extracts of MJD patients and in the striatum and cerebellum of transgenic mouse models of the disease. nih.gov

Studies involving these mouse models have demonstrated that increasing NPY levels can significantly mitigate the disease's progression. Overexpression of NPY in the striatum and cerebellum of MJD mice led to improved motor coordination, preservation of cerebellar volume, and a reduction in the aggregation of the mutant ataxin-3 protein. nih.govmdpi.com A key mechanism appears to be the modulation of neuroinflammation; NPY overexpression reduced the mRNA levels of the pro-inflammatory cytokine IL-6 and prevented the increase in microglial immunoreactivity induced by mutant ataxin-3. nih.gov Additionally, NPY was found to up-regulate the expression of BDNF, a neuroprotective factor. nih.govmdpi.com Further studies have successfully used a less invasive intranasal administration of NPY to alleviate motor impairments and preserve Purkinje cells in a severe MJD transgenic mouse model. nih.gov

MJD Model TypeKey Research FindingObserved Neuroprotective MechanismReference
Transgenic MJD Mouse ModelNPY overexpression improved motor coordination and preserved cerebellar volume.Reduced ataxin-3 aggregation, increased BDNF expression. mdpi.com
Two different MJD Mouse ModelsOverexpression of NPY in the striatum and cerebellum reduced neuroinflammation.Reduced mRNA levels of IL-6 and prevented mutant ataxin-3-induced microglial immunoreactivity. nih.gov
Severe MJD Transgenic Mouse ModelIntranasal NPY administration improved motor performance and preserved Purkinje cells.Decreased number of mutant ataxin-3 aggregates. nih.gov

Investigating Cancer Cell Proliferation, Migration, and Angiogenesis in vitro/in vivo

The Neuropeptide Y system, including its various receptor subtypes (Y1, Y2, Y5), is widely expressed in numerous tumor types and plays a complex role in cancer biology. researchgate.netnih.gov Pre-clinical studies have shown that NPY can modulate cancer cell proliferation, migration, and angiogenesis, with its effects being highly dependent on the specific cancer type and the predominant NPY receptors expressed. nih.govmdpi.comnih.gov

Proliferation and Migration

In several types of cancer, NPY has been shown to promote tumor cell growth and motility. researchgate.net In breast cancer models, for instance, NPY treatment of 4T1 cells led to a concentration-dependent increase in proliferation. nih.gov This proliferative response was found to be mediated by the Y5 receptor and involved the phosphorylation of the ERK 1/2 pathway. researchgate.netnih.gov Similarly, NPY stimulates the proliferation of neuroblastoma and some prostate cancer cells. researchgate.net The pro-migratory properties of NPY have been described in Ewing sarcoma, neuroblastoma, and breast cancer, with these effects often mediated by the Y2 and Y5 receptors. researchgate.netnih.gov

Conversely, in other cancer types, NPY exerts an antitumor effect. nih.govmdpi.com For example, NPY has been found to block tumor cell growth in cholangiocarcinoma and human hepatocellular carcinoma. nih.govmdpi.com In hepatocellular carcinoma, this effect was mediated via the Y1 receptor and the inactivation of the MAPK pathway. mdpi.com

Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The NPY system has been identified as an independent regulator of this process. nih.gov The Y2 receptor, in particular, appears to be a key mediator of NPY's pro-angiogenic effects. researchgate.net In a study using orthotopic models of colon cancer, NPY derived from cancer cells was shown to regulate angiogenesis by acting on Y2 receptors present on colonic endothelial cells. nih.gov Treatment with specific Y2R antagonists inhibited angiogenesis and subsequently suppressed tumor growth in these models. nih.gov Mechanistically, NPY was found to promote the proliferation, migration, and tubule formation of colonic endothelial cells through the activation of the ERK/MAPK signaling pathway. nih.gov

Cancer TypeModelBiological ActionKey Finding/MechanismReference
Breast Cancer4T1 cells (in vitro)ProliferationNPY promoted proliferation via Y5R and phosphorylation of ERK 1/2. researchgate.netnih.gov
Breast Cancer4T1 cells (in vitro)Migration (Chemotaxis)NPY increased chemotaxis through Y2R and Y5R activation. nih.gov
Colon CancerOrthotopic HT29 mice (in vivo)AngiogenesisNPY acts as an independent regulator of angiogenesis via Y2R on endothelial cells. Y2R antagonists reduced tumor growth. nih.gov
Colon CancerColonic Endothelial Cells (in vitro)AngiogenesisNPY promotes proliferation, migration, and tubule formation via activation of the ERK/MAPK pathway. nih.gov
Pancreatic CancerMouse models (in vivo)MetastasisNPY is a key driver of metastasis; blocking NPY function reduced spread to the liver. news-medical.net
Hepatocellular CarcinomaIn vitro / In vivoProliferationNPY, via Y1R, blocks tumor cell growth by inactivating the MAPK pathway. mdpi.com
CholangiocarcinomaIn vitroProliferation & InvasionNPY blocks tumor cell growth and invasion; effects were inhibited by Y2R inhibitors. nih.gov

Research in Animal Models of Stress-Associated Syndromes (e.g., PTSD, MDD)

The NPY system is deeply implicated in the regulation of stress and emotional behaviors, making it a significant area of research in animal models of stress-associated syndromes like Post-Traumatic Stress Disorder (PTSD) and Major Depressive Disorder (MDD). nih.govnih.gov Pre-clinical evidence consistently points to NPY's role in promoting stress resilience. nih.gov

Post-Traumatic Stress Disorder (PTSD)

Studies in rodent models that simulate PTSD-relevant behaviors have been crucial in understanding NPY's role. nih.gov Common models include exposure to predator-scent stress or the single prolonged stress (SPS) paradigm. nih.govfrontiersin.org Research demonstrates that NPY promotes coping mechanisms in response to stress. nih.gov A distinctive pattern of NPY downregulation has been observed in brain regions such as the hippocampus, periaqueductal gray, and amygdala in animals exhibiting extremely disrupted behavior following stress exposure. nih.gov This suggests an intimate association between NPY levels and behavioral resilience to stress. nih.gov

Pharmacological interventions in these models support NPY's therapeutic potential. Administration of NPY in a predator stress rodent model was shown to attenuate fear reactivation and anxiety. nih.gov Furthermore, central administration of an NPY agonist one hour after exposure to a stressor significantly reduced trauma-cue freezing responses, indicating that NPY can interfere with the consolidation of traumatic memories. nih.gov

Animal ModelKey Finding on NPY SystemEffect of NPY-based InterventionReference
Predator-Scent Stress (Rat)Animals with extremely disrupted behavior showed significant downregulation of NPY in the hippocampus, PAG, and amygdala.Central administration of an NPY agonist 1-hour post-exposure reduced trauma-cue freezing responses. nih.gov
Predator Stress Model (Rodent)Chronic stress can lead to enduring depletion of NPY in the amygdala.NPY administration attenuated fear reactivation, anxiety, and startle. nih.gov
Single Prolonged Stress (SPS) (Rat)SPS elicits depressive/despair-like behavior.Intranasal NPY prevented the development of SPS-elicited depressive-like behavior in a dose-dependent manner. frontiersin.orgmdpi.com

Major Depressive Disorder (MDD)

Animal models of depression have also highlighted the importance of the NPY system. Pre-clinical evidence consistently shows reduced NPY levels in various animal models of depression. nih.gov This aligns with clinical findings and suggests that NPY deficiency may be a factor in the pathophysiology of MDD. nih.gov

Furthermore, the mechanism of action of some existing antidepressant treatments appears to involve the NPY system. Studies in rats have shown that antidepressant drugs can increase the concentration of NPY-like immunoreactivity in the brain. nih.gov This has led to the suggestion that the upregulation of NPY and modulation of its receptors could be a common mechanism for the therapeutic effects of antidepressants. nih.gov

Animal ModelKey Finding on NPY SystemRelevance to MDDReference
Various Depression Models (Rodent)Reduced NPY is a consistent finding in animal models of depression.Supports the hypothesis that NPY deficiency is involved in the pathophysiology of depression. nih.gov
Chronic Variable Stress (Rat)Antidepressant drugs (e.g., citalopram, electroconvulsive stimulation) increase NPY-like immunoreactivity in the brain.Suggests that enhancing NPY signaling is a potential mechanism for antidepressant efficacy. nih.gov
Genetic Models (Rodent)Increased NPY expression in transgenic rodents was linked to reduced depression and anxiety-like behavior.Provides direct evidence for the antidepressant-like nature of NPY. nih.gov

Advanced Research Methodologies and Future Directions

In Vitro and Ex Vivo Research Techniques

In vitro and ex vivo methods are fundamental for dissecting the molecular and cellular interactions of NPY analogs without the complexities of a whole biological system.

Receptor Autoradiography and Quantitative Receptor Mapping

Receptor autoradiography is a powerful technique used to visualize the distribution and density of neuropeptide Y receptors in tissue sections. nih.govnih.gov In this method, a radiolabeled version of an NPY analog would be incubated with thin slices of tissue, typically from the brain or other organs of interest. The radioligand binds to its specific receptors, and the location of this binding is visualized by exposing the tissue section to a photographic film or a sensitive phosphor imaging screen.

Quantitative receptor mapping takes this a step further by including standards with known amounts of radioactivity, allowing for the precise quantification of receptor density in different anatomical regions. nih.gov This technique is crucial for understanding where specific NPY receptor subtypes (Y1, Y2, Y4, Y5) are located, which is essential for predicting the physiological effects of receptor-selective analogs. nih.govnih.gov For instance, studies have used radiolabelled NPY to map high densities of its receptors in brain regions like the olfactory bulb, cortex, hippocampus, and thalamus. nih.gov

Cell-Based Assays for Ligand Screening and Functional Profiling

Cell-based assays are indispensable tools for screening new NPY analogs and characterizing their functional properties. mdpi.comcreative-biolabs.com These assays typically use cultured cells that have been genetically engineered to express a specific NPY receptor subtype.

Ligand Screening: In a primary screen, a library of compounds, which would include analogs like [Nle⁴]NPY, is tested for its ability to bind to the target receptor. This is often done using competition binding assays, where the test compound competes with a known radiolabeled ligand for binding to the receptor. The effectiveness of the test compound is determined by how much it displaces the radioligand.

Functional Profiling: Once binding is confirmed, functional assays are used to determine whether the analog acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. nih.gov Common functional assays measure the downstream signaling events that occur after receptor activation. Since NPY receptors are G protein-coupled receptors (GPCRs), these assays often measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. nih.gov

Table 1: Common Cell-Based Functional Assays for NPY Receptor Ligands

Assay Type Principle Endpoint Measured
cAMP Assay NPY receptors often couple to Gi proteins, which inhibit adenylyl cyclase. Decrease in intracellular cAMP levels upon agonist stimulation.
Calcium Flux Assay Some NPY receptors can couple to Gq proteins, leading to the release of intracellular calcium. Transient increase in intracellular calcium concentration, often measured with fluorescent dyes.
Receptor Internalization Assay Agonist binding can trigger the internalization of the receptor from the cell surface. Decrease in cell surface receptors, visualized by microscopy or quantified by flow cytometry.

| Reporter Gene Assay | A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to receptor signaling. | Production of a measurable signal (light, color) upon receptor activation. |

Tissue Perfusion and Microdialysis Studies

To study the release of neuropeptides and their effects in a more integrated system, researchers use ex vivo tissue slice preparations. These slices, often from the brain, can be kept viable in a perfusion chamber where they are bathed in a physiological solution. nih.gov Electrical or chemical stimuli can be applied to induce the release of endogenous NPY, and the effects of applying exogenous NPY analogs on neuronal activity can be recorded.

Microdialysis is a minimally invasive technique used to sample the extracellular fluid in specific tissue regions, both in vitro in tissue slices and in vivo in live animals. nih.govnih.gov A small probe with a semi-permeable membrane is inserted into the tissue. By perfusing a solution through the probe, molecules in the extracellular space, including neuropeptides, can diffuse into the probe and be collected for analysis. nih.gov This technique allows for the measurement of basal and stimulated levels of NPY in real-time, providing insights into its neurochemical dynamics. nih.govnih.gov

In Vivo Animal Model Research Approaches

In vivo studies are critical to understanding the physiological and behavioral effects of NPY analogs in a whole, living organism.

Genetically Modified Animal Models (e.g., Receptor Knockout Mice)

The development of genetically modified animals has revolutionized the study of the NPY system. nih.gov Mice in which the gene for NPY or one of its receptors (Y1, Y2, Y4, Y5) has been "knocked out" (deleted) are invaluable tools. nih.govnih.govnih.gov By comparing the physiology and behavior of these knockout mice to their wild-type littermates, researchers can deduce the specific functions of the missing protein. frontiersin.orgplos.org

For example, if an NPY analog has a specific behavioral effect in wild-type mice but not in Y1 receptor knockout mice, it provides strong evidence that the analog mediates its effect through the Y1 receptor. nih.gov Studies using Y2 and Y4 receptor knockout mice have been instrumental in revealing the roles of these receptors in modulating anxiety and depression-like behaviors following an immune challenge. nih.govnih.gov

Table 2: Examples of Phenotypes Observed in NPY System Knockout Mice

Knockout Model Key Phenotypic Observations Implied Function of Knocked-Out Gene
NPY Knockout Increased bone mass. plos.org Central NPY coordinates bone mass with body weight. plos.org
Y1 Receptor Knockout Altered anxiety-related behaviors, changes in alcohol intake. nih.gov Y1 receptor is involved in stress and alcohol dependence pathways. nih.gov
Y2 Receptor Knockout Increased sensitivity to the anxiogenic effects of immune challenge. nih.gov Y2 receptor signaling helps prevent long-term anxiety-like behavior. nih.gov
Y4 Receptor Knockout Reduced depression-like behavior, altered motor activity. nih.gov Y4 receptor is involved in modulating mood and activity. nih.gov

| Y5 Receptor Knockout | Altered feeding behavior and regulation of blood pressure. nih.gov | Y5 receptor plays a role in energy homeostasis and cardiovascular control. nih.gov |

Stereotaxic Administration and Brain Region-Specific Targeting

To investigate the function of NPY analogs in specific brain regions, researchers use a technique called stereotaxic surgery. encapsula.com This procedure allows for the precise injection of a substance into a deep brain structure using a three-dimensional coordinate system. nih.govnih.gov A small cannula is implanted, and the NPY analog can then be microinjected directly into the target area, such as the nucleus accumbens or the hypothalamus, in a conscious and freely moving animal. nih.govmdpi.com

This method is crucial for linking the neuroanatomical distribution of NPY receptors to specific physiological or behavioral outcomes. nih.gov For example, studies have shown that injecting NPY directly into the nucleus accumbens can influence reward-related behaviors and the intake of high-fat food, effects that are mediated by specific NPY receptors within that region. nih.gov Combining stereotaxic administration with genetically modified animal models provides an even more powerful approach to dissecting the complex neural circuits regulated by the NPY system.

Behavioral Phenotyping and Physiological Monitoring in Rodents

Rodent models are fundamental in elucidating the central effects of NPY and its analogs. [Nle(4)]-NPY, as a potent analog, is utilized in these studies to probe the functions of NPY receptors, particularly the Y1 subtype, in regulating behavior and physiological processes.

Behavioral Phenotyping: The administration of NPY into the central nervous system of rats is a potent stimulus for food and water intake. nih.gov Studies have shown that this effect is robust, with NPY increasing food consumption even when access to food is delayed post-injection. nih.gov This orexigenic (appetite-stimulating) effect is primarily mediated by the Y1 and Y5 receptors. researchgate.netresearchgate.net Behavioral analyses in rats demonstrate a preference for high-carbohydrate diets following NPY administration. nih.gov Beyond feeding, NPY is considered an endogenous anxiolytic peptide. Pharmacological studies consistently show that exogenous NPY administration reduces anxiety-like behaviors in rodents. nih.gov However, genetic models, such as NPY-knockout mice, have sometimes shown more subtle or task-dependent anxiety phenotypes, highlighting the complexity of the system and the importance of specific experimental paradigms. nih.gov Comprehensive behavioral phenotyping of NPY-deficient mice has revealed consistent patterns of reduced locomotion and exploration, alongside a pronounced anxiety-like phenotype that can be more significant in males. nih.gov

Physiological Monitoring: The NPY system is deeply involved in regulating cardiovascular function. Activation of post-junctional Y1 receptors by NPY or its agonists leads to vasoconstriction. nih.govembopress.org In rodent studies, physiological monitoring after central or peripheral administration of NPY analogs can track changes in key parameters. These studies are critical for understanding the cardiovascular implications of targeting NPY receptors.

ParameterObserved Effect of Central NPY System Activation in RodentsPrimary Receptors Implicated
Food IntakePotent stimulation (Orexigenic effect)Y1, Y5
Anxiety-like BehaviorReduction (Anxiolytic effect)Y1
Locomotion/ExplorationGenerally suppressed in knockout modelsN/A (System-level)
Sexual BehaviorInhibitoryN/A
Blood PressureIncrease via vasoconstrictionY1

Molecular Imaging Techniques (e.g., PET) for Receptor Occupancy and Distribution in Animals

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are non-invasive methods used to visualize and quantify the distribution and density of NPY receptors in living animals. nih.gov The development of specific radiolabeled NPY analogs is essential for these studies, allowing for the investigation of receptor occupancy by therapeutic candidates and understanding receptor expression in various diseases, including cancer. nih.govnih.gov

The NPY Y1 receptor is overexpressed in a high percentage of primary breast cancers, making it a promising target for tumor imaging. nih.govnih.gov Researchers have focused on developing NPY analogs labeled with positron-emitting radionuclides (like ¹⁸F or ⁶⁸Ga) for PET imaging. nih.govacs.org A key strategy involves modifying the NPY peptide sequence to attach a chelator for the radionuclide without compromising receptor affinity. Position 4 of the NPY sequence has been identified as a suitable site for such modifications. acs.orgacs.org For instance, an ¹⁸F-labeled NPY glycopeptide was developed for imaging peripheral Y1 receptor-positive tumors. nih.gov Similarly, truncated NPY analogs, which are smaller and potentially have better pharmacokinetic properties, have been radiolabeled with ⁶⁸Ga to visualize Y1R expression in preclinical tumor models. nih.govresearchgate.net These imaging studies are crucial for confirming target engagement in vivo and assessing the potential of NPY analogs as diagnostic or theranostic agents. researchgate.net

Radiolabeled AnalogIsotopeImaging ModalityPrimary Application/Target
[¹⁸F]Fluoroglycosylated NPY analog¹⁸FPETImaging of Y1 receptor-positive breast tumors. nih.govacs.org
[⁶⁸Ga]CCZ01055 (Truncated NPY analog)⁶⁸GaPET/CTVisualization of Y1R expression in preclinical cancer models. nih.gov
Ac-[Ahx⁵⁻²⁴,K⁴(⁹⁹mTc(CO)₃-PADA),A²⁶]-NPY⁹⁹mTcSPECTPotential tumor imaging. acs.orgnih.gov
[¹⁸F]Y₁-973 (Small molecule antagonist)¹⁸FPETImaging of brain Y1 receptors. nih.gov

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Computational methods are powerful tools for predicting and analyzing the interaction between NPY analogs and their receptors at an atomic level. Molecular dynamics (MD) simulations have been used to model the human Y1 receptor and simulate its interaction with NPY. nih.govmdpi.com These simulations suggest that ligand binding is initiated by electrostatic interactions between positive regions on the N- and C-termini of the peptide and negative regions in the extracellular domains of the receptor. nih.gov

Docking studies, guided by mutagenesis data and structural information, have elucidated a potential binding mode. nih.govnih.gov Key interactions identified for NPY binding to the Y1 receptor include:

N-terminus (residues 1-4): Interacts with residues such as Asp194, Asp200, and Trp288 in the receptor. nih.gov

C-terminus: The C-terminal pentapeptide is crucial for binding. nih.gov Arg33 and Arg35 of the peptide form salt bridges with Asp104 and Asp287 of the receptor, respectively. The amidated C-terminal Tyr36 inserts into a binding pocket formed by residues including Tyr100, His298, and Phe302. nih.gov

MD simulations also provide insights into the process of receptor activation, suggesting that the binding of an agonist like NPY induces rigid body motions of transmembrane helices 5 and 6, a characteristic feature of G-protein coupled receptor (GPCR) activation. nih.gov

Rational Design Strategies for Next-Generation Nle(4)-Analogs

Rational design aims to create new NPY analogs with improved properties, such as enhanced receptor subtype selectivity, higher affinity, and increased metabolic stability. This process relies heavily on structure-activity relationship (SAR) studies, where different amino acids in the peptide sequence are systematically replaced to determine their importance for receptor binding and activation. nih.govnih.gov

For example, to develop Y1-selective agonists for tumor targeting, researchers have designed truncated peptides based on the C-terminus of NPY (residues 28-36), which is essential for binding. nih.gov Modifications are introduced to enhance Y1 affinity while reducing affinity for other subtypes like Y2. The substitution of methionine at position 4 with norleucine in [Nle(4)]-NPY is itself a rational modification to prevent oxidation, thereby increasing the peptide's stability. Further design strategies involve creating chimeric peptides of NPY and Pancreatic Polypeptide (PP) or introducing unnatural amino acids to improve plasma stability and receptor binding. nih.govnih.gov The ultimate goal is to develop ligands with optimized pharmacokinetic profiles for therapeutic or diagnostic applications, such as small, stable, and highly selective agonists for tumor imaging. researchgate.netnih.gov

Application of Cryo-EM and X-ray Crystallography for NPY Receptor Complexes

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented, high-resolution views of NPY receptors in complex with their ligands. rcsb.orgnih.gov While the first crystal structures were of the Y1 and Y2 receptors bound to antagonists, cryo-EM has successfully been used to determine the structures of the Y1 and Y2 receptors in their active state, bound to the endogenous agonist NPY and coupled to a G-protein. rcsb.orgnih.govnih.gov

These structures reveal critical details about ligand recognition and receptor activation:

Binding Pose: NPY adopts a hairpin-like fold, with both its C-terminus and N-terminus deeply interacting with the receptor. rcsb.orgpdbj.orgpdbj.org The C-terminal segment binds deep within the transmembrane core, while the N-terminus engages with the extracellular loops. rcsb.orgnih.gov

Subtype Selectivity: The cryo-EM structures highlight differences in the binding pockets of Y1 and Y2 receptors that explain ligand selectivity. For instance, the N-terminus of NPY forms extensive interactions with the Y1 receptor, but not with the Y2 receptor, providing a basis for designing Y1-selective drugs. rcsb.orgpdbj.org A specific sub-pocket in the Y1 receptor that accommodates the N-terminal residues of NPY has been identified as a key determinant of selectivity. nih.gov

Activation Mechanism: Comparison of the agonist-bound active-state structures with antagonist-bound inactive-state structures reveals the conformational changes, such as the outward movement of transmembrane helix 6, that are required for G-protein coupling and signal transduction. nih.gov

Structural FeatureKey Findings from Cryo-EM of NPY-Y1 Receptor Complex
Overall Peptide ConformationHairpin-like fold with N- and C-termini running anti-parallel. rcsb.org
C-Terminus InteractionInserts deep into the transmembrane domain core. The R³⁵-Y³⁶-NH₂ dipeptide is buried at the bottom of the pocket. nih.gov
N-Terminus InteractionForms extensive contacts with extracellular loop 2 (ECL2) and the receptor's N-terminus. nih.govrcsb.org
Basis for Y1 SelectivityA unique sub-pocket in Y1R accommodates the N-terminal region of NPY, an interaction absent in Y2R. nih.gov
Activation SignatureOutward movement of the intracellular side of transmembrane helix 6 upon agonist binding. nih.gov

Unresolved Questions and Future Research Trajectories

Despite significant progress, several questions regarding the pharmacology of [Nle(4)]-NPY and the broader NPY system remain. A primary challenge is translating the potent effects observed in preclinical rodent models into effective clinical therapies. nih.govnih.gov The development of NPY receptor ligands has been slow, with no clinically approved therapeutics currently available. nih.govembopress.org

Future research will likely focus on several key areas:

Improving Drug-like Properties: A major hurdle for peptide-based ligands is their poor oral bioavailability and brain penetrability. nih.gov Future design strategies will need to focus on creating smaller, more stable NPY analogs or non-peptide mimetics that can overcome these limitations.

Brain-Penetrant PET Tracers: While PET imaging has shown promise for peripheral tumors, developing radiotracers that can efficiently cross the blood-brain barrier is crucial for studying the role of NPY receptors in central nervous system disorders like anxiety, depression, and epilepsy. elsevierpure.comacs.org

Understanding Biased Agonism: Investigating whether NPY analogs can be designed to selectively activate certain downstream signaling pathways (biased agonism) could lead to therapeutics with more specific effects and fewer side effects.

Dynamic and Allosteric Regulation: Moving beyond static structures, future research will need to explore the dynamics of receptor-ligand interactions and the potential for allosteric modulators to fine-tune receptor activity. acs.org This could offer a more subtle way to modulate the NPY system compared to traditional agonists or antagonists.

Translational Models: Further refinement of animal models is needed to better predict the efficacy and potential side effects of NPY-targeting drugs in humans, especially concerning complex behaviors and sex-specific differences in stress-related disorders. frontiersin.org

Addressing these unresolved questions will be critical for harnessing the full therapeutic potential of targeting the NPY system with next-generation analogs based on scaffolds like Neuropeptide Y, [Nle(4)]-.

Elucidating Undiscovered Signaling Pathways and Interactomes

While the primary signaling mechanism of Neuropeptide Y receptors involves coupling to G-proteins to inhibit adenylate cyclase, the full spectrum of downstream pathways and protein-protein interactions remains incompletely mapped. researchgate.net Future research will focus on moving beyond these established pathways to uncover novel signaling cascades and build comprehensive interactome maps for NPY receptor subtypes activated by analogs like Neuropeptide Y, Nle(4)-.

Methodologies to achieve this include advanced proteomics and genetic techniques. Protein-protein interaction mapping, for instance, can identify previously unknown binding partners for NPY receptors and their downstream effectors, revealing new functional complexes. youtube.com The development and use of receptor chimeras or mutants can also help dissect the specific domains responsible for coupling to different signaling pathways, clarifying how ligands like Neuropeptide Y, Nle(4)- can elicit specific cellular responses. nih.gov A key goal is to understand how the activation of a single receptor can lead to a multitude of physiological effects, which likely involves signaling through multiple, perhaps yet undiscovered, pathways. Elucidating these networks is crucial for a complete understanding of the pleiotropic effects of the NPY system. nih.gov

Table 1: Methodologies for Pathway and Interactome Discovery

Methodology Objective Potential Application for Neuropeptide Y, Nle(4)-
Mass Spectrometry-based Proteomics Identify protein-protein interactions and post-translational modifications. Mapping the network of proteins that interact with a specific NPY receptor subtype upon binding of Neuropeptide Y, Nle(4)-.
Yeast Two-Hybrid Screening Detect binary protein-protein interactions in a high-throughput manner. Screening for novel intracellular partners of NPY receptors.
Receptor Mutagenesis Determine the function of specific amino acid residues or domains. Identifying key residues in the Y4 receptor that are critical for binding Neuropeptide Y, Nle(4)- and initiating downstream signals. nih.gov

| Bioluminescence Resonance Energy Transfer (BRET) | Monitor protein-protein interactions and receptor signaling in living cells. | Real-time analysis of receptor dimerization and G-protein activation following stimulation with Neuropeptide Y, Nle(4)-. acs.org |

Exploring Novel Physiological and Pathophysiological Roles

Neuropeptide Y is known to be involved in a wide array of physiological processes, including appetite regulation, stress response, and cardiovascular function. nih.govmdpi.comfrontiersin.org However, emerging evidence suggests its involvement in a broader range of functions and disease states. Research utilizing specific analogs like Neuropeptide Y, Nle(4)- can help to isolate the contributions of individual receptor subtypes to these novel roles.

Emerging areas of investigation include the role of the NPY system in retinal health, where it may be involved in the pathogenesis of degenerative diseases like diabetic retinopathy and glaucoma. nih.gov Other novel functions include neuroprotection, where NPY can attenuate neuroinflammation, regulate calcium homeostasis, and support neuronal survival, suggesting a potential role in neurodegenerative diseases. mdpi.comresearchgate.netfrontiersin.org Furthermore, NPY signaling has been found to modulate mitochondrial networks and influence immune responses, opening up new avenues of research in metabolism and immunology. frontiersin.orgwikipedia.org By using receptor-selective analogs, researchers can probe which specific receptor is responsible for these effects, providing a more nuanced understanding of NPY's function in health and disease. nih.gov

Table 2: Established vs. Emerging Roles of the Neuropeptide Y System

Role Category Established Functions Emerging Research Areas
Central Nervous System Appetite stimulation, anxiety and stress modulation, regulation of circadian rhythms. nih.govmdpi.com Neuroprotection in degenerative diseases, modulation of learning and memory, retinal circuitry development. nih.govresearchgate.net
Cardiovascular System Regulation of blood pressure, vasoconstriction. frontiersin.org Angiogenesis, cardiac remodeling after injury, atherosclerotic plaque formation. frontiersin.org
Metabolism & Endocrine Regulation of energy homeostasis, influence on hormone release (e.g., LH). nih.govresearchgate.net Modulation of mitochondrial biogenesis and dynamics, glucose homeostasis. wikipedia.orgmdpi.com

| Immune System | Regulation of inflammation. frontiersin.org | Attenuation of neuroinflammation, modulation of immune cell chemotaxis and phagocytosis. mdpi.comfrontiersin.org |

Development of Highly Selective and Bioavailable Nle(4)-Analogs for Research

A significant challenge in NPY research has been the development of ligands that are highly selective for a single receptor subtype. nih.govnih.gov The endogenous ligands (NPY, PYY, and PP) often bind to multiple receptors, making it difficult to attribute a physiological effect to a specific receptor. nih.gov The creation of highly selective and stable analogs is therefore a major objective for researchers seeking to dissect the NPY system. nih.gov

The focus of peptide research has been on modifying the native NPY sequence to enhance selectivity and improve bioavailability. nih.gov Strategies include amino acid substitutions, truncations, cyclization, and dimerization. nih.govmdpi.com For instance, modifications at specific positions in the peptide chain have been shown to confer selectivity for the Y1, Y2, Y4, or Y5 receptors. nih.govnih.gov The development of small molecule agonists and antagonists is also a key area, although peptide-based tools remain prevalent. nih.govnih.gov For research purposes, these analogs are invaluable tools for characterizing the distribution and function of specific NPY receptor subtypes in different tissues and disease models. mdpi.com Recent efforts have also focused on creating fluorescently labeled ligands to visualize receptor binding and trafficking. acs.orgnih.gov

Table 3: Examples of Developed NPY Receptor Analogs for Research

Analog Name/Type Target Receptor(s) Key Characteristics
[Phe7,Pro34]pNPY Y1 preference A peptide analog with subnanomolar affinity for the Y1 receptor and significantly lower affinity for Y2 and Y5. nih.gov
BIIE0246 Y2 antagonist A non-peptide small molecule antagonist used extensively in research to block Y2 receptor function. nih.gov
Obinepitide Y2/Y4 agonist A dual agonist peptide analog that has been investigated for its role in appetite regulation. nih.gov
UR-AK86c Y4 agonist A small hexapeptide agonist with picomolar affinity for the Y4 receptor. nih.gov
[D-Trp32]NPY Y5 agonist A peptide analog with high selectivity and potency for the Y5 receptor. nih.gov

| UR-JG93 | Y4 ligand | An amine-functionalized cyclic hexapeptide with very high affinity for the Y4 receptor, used as a precursor for fluorescent probes. nih.gov |

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the function of Neuropeptide Y, Nle(4)- at a systems level. nih.gov Rather than studying a single gene or protein, these approaches allow for a holistic view of the molecular changes that occur in response to NPY receptor activation. mdpi.com

Integrating data from multiple omics platforms is a powerful strategy for building comprehensive models of biological systems. frontiersin.org For example, by combining transcriptomics (measuring gene expression) and proteomics (measuring protein abundance), researchers can identify how signaling initiated by an Nle(4)-analog is propagated from gene transcription to functional protein production. nih.gov Adding metabolomics data can further connect these changes to shifts in cellular metabolism. mdpi.com Bioinformatics pipelines and computational tools are essential for managing and interpreting these large, complex datasets, allowing for the identification of novel biomarkers, pathways, and regulatory networks that would be missed by single-omics analyses. nih.govfrontiersin.org This integrated approach is critical for translating basic research findings into a deeper understanding of complex physiological and pathophysiological processes.

Table 4: Application of Omics Technologies in Neuropeptide Y, Nle(4)- Research

Omics Technology Type of Data Generated Potential Research Application
Transcriptomics Quantification of all RNA transcripts (mRNA, non-coding RNA) in a cell or tissue. nih.gov Identifying genes that are up- or down-regulated in hypothalamic neurons following administration of an Nle(4)-analog to study appetite regulation.
Proteomics Large-scale identification and quantification of proteins and their post-translational modifications. nih.gov Characterizing changes in the protein composition of cardiac cells in response to Nle(4)-analog stimulation to understand its role in cardiac remodeling.
Metabolomics Comprehensive profile of small molecule metabolites in a biological sample. nih.gov Measuring shifts in plasma metabolites after Nle(4)-analog treatment to identify novel metabolic pathways it regulates. nih.gov

| Genomics | Analysis of an organism's complete DNA sequence, including genetic variations. nih.gov | Identifying genetic polymorphisms in NPY receptors that may alter an individual's response to Nle(4)-analogs. |

Q & A

Q. How can researchers align their Nle(4)-NPY study design with NIH rigor guidelines?

  • Methodological Answer : Validate findings across multiple cell lines or animal strains. Perform power analyses to determine cohort sizes. Pre-register hypotheses and methods on platforms like Open Science Framework. Share negative results to mitigate publication bias .

Framework for Hypothesis Development

Using the P-E/I-C-O framework, how can a research question on Nle(4)-NPY’s cardioprotective effects be structured?

  • Population (P) : Ischemia-reperfusion injury models in Sprague-Dawley rats.
  • Exposure/Intervention (E/I) : Intravenous Nle(4)-NPY (0.1 mg/kg) pre-conditioning.
  • Comparison (C) : Wild-type NPY at equivalent doses.
  • Outcome (O) : Infarct size reduction measured via TTC staining .

This structured approach ensures clarity and alignment with NIH standards for preclinical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.